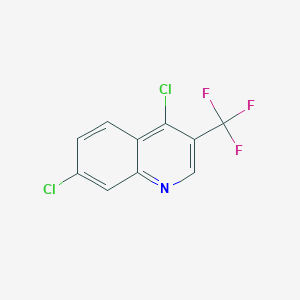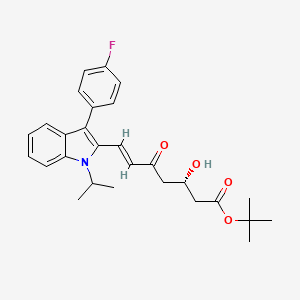
5-Keto-O-tert-butyl Fluvastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Keto-O-tert-butyl Fluvastatin: is a synthetic compound that serves as an intermediate in the synthesis of fluvastatin, a well-known HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular diseases . The compound has the molecular formula C28H32FNO4 and a molecular weight of 465.56 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Keto-O-tert-butyl Fluvastatin involves multiple steps, starting from aniline and [2H6] 2-bromopropane . The process includes the formation of key intermediates through various organic reactions such as transesterification, which is a useful transformation in organic synthesis . The reaction conditions often involve the use of catalysts like zinc sulfate at elevated temperatures (e.g., 80°C) to achieve selective transesterification .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using biocatalyzed steps. These steps are conducted under mild reaction conditions, often at ambient temperature, and can use water as a reaction medium . This approach not only shortens the synthetic process but also reduces waste and manufacturing costs, making it a more sustainable option .
Chemical Reactions Analysis
Types of Reactions: 5-Keto-O-tert-butyl Fluvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases.
Major Products Formed: The major products formed from these reactions include various derivatives of fluvastatin, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
5-Keto-O-tert-butyl Fluvastatin is primarily used in the field of proteomics research . Its applications extend to:
Mechanism of Action
The mechanism of action of 5-Keto-O-tert-butyl Fluvastatin involves its role as an intermediate in the synthesis of fluvastatin. Fluvastatin works by selectively and competitively inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, fluvastatin reduces the production of cholesterol, thereby lowering lipid levels in the body .
Comparison with Similar Compounds
Fluvastatin Sodium Salt: Another synthetic HMG-CoA reductase inhibitor used for similar therapeutic purposes.
Atorvastatin: A widely used statin with a similar mechanism of action but different chemical structure.
Simvastatin: Another statin that is derived from a fungal metabolite and has a different synthetic route.
Uniqueness: 5-Keto-O-tert-butyl Fluvastatin is unique due to its specific role as an intermediate in the synthesis of fluvastatin. Its synthesis involves distinct reaction conditions and catalysts that are optimized for industrial production . Additionally, its use in proteomics research highlights its importance in scientific studies .
Properties
Molecular Formula |
C28H32FNO4 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
tert-butyl (E,3S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate |
InChI |
InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,22,32H,16-17H2,1-5H3/b15-14+/t22-/m0/s1 |
InChI Key |
IZJOKSSEMQWDSZ-FRFYRWIFSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)C[C@@H](CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


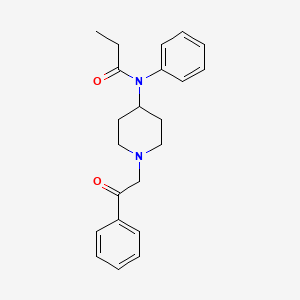

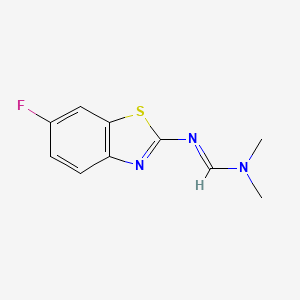
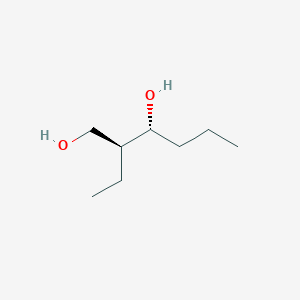
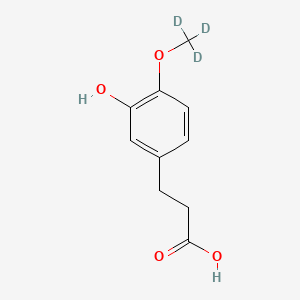


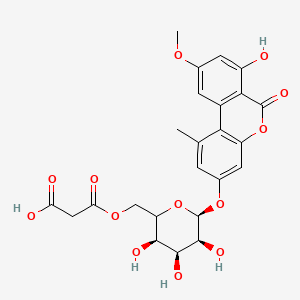
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
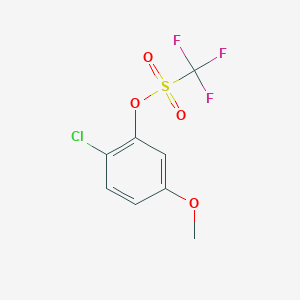
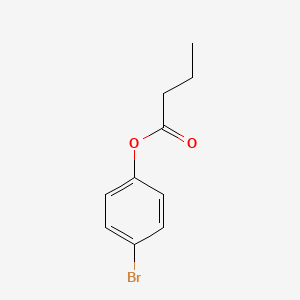
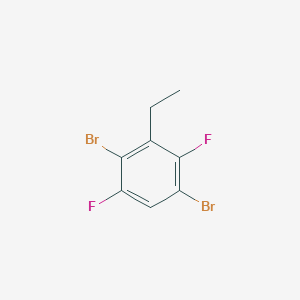
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
